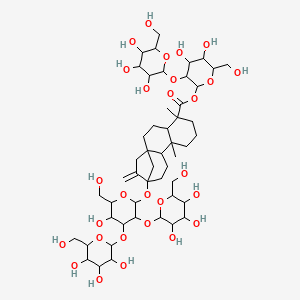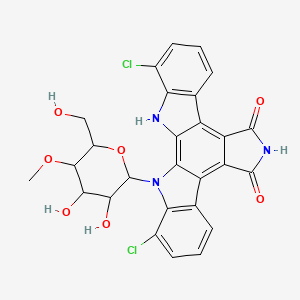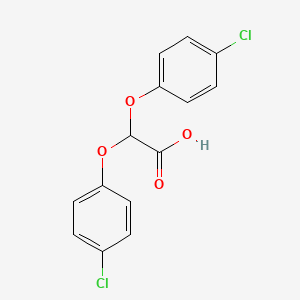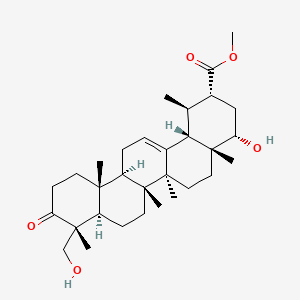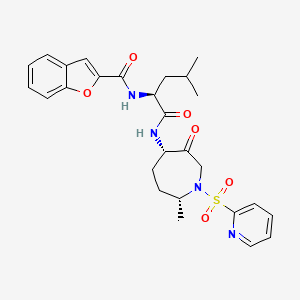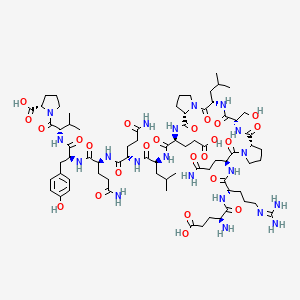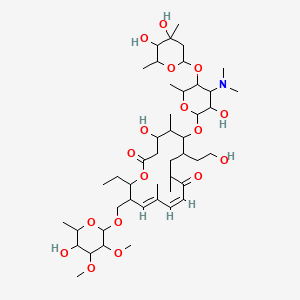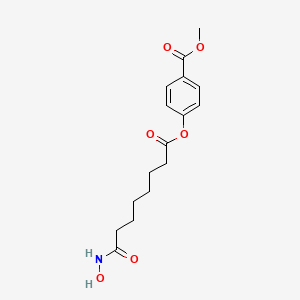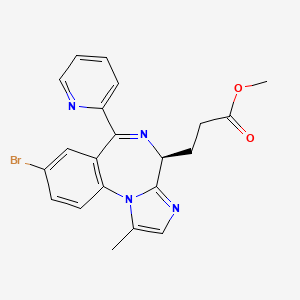
Rifamycin S
Overview
Description
Rifamycin S is an organic molecular entity . It is a natural product found in Amycolatopsis mediterranei and Streptomyces hygroscopicus . It is used to treat traveler’s diarrhea that is caused by a bacteria called Escherichia coli .
Synthesis Analysis
This compound is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . The facile synthesis of this compound from rifamycin B, a member of the ansamycin family of antibiotics, via the oxidation of rifamycin B was developed . Currently on an industrial scale, this oxidation is performed using harsh pH conditions and chlorinated solvents .Molecular Structure Analysis
The molecular structure and conformation of this compound is a potent inhibitor of DNA-dependent RNA polymerase . The molecular formula of this compound is C37H45NO12 .Chemical Reactions Analysis
A network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B has been characterized . The two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 are found to mediate, respectively, a unique C–O bond formation in rifamycin L and an atypical P450 ester-to-ether transformation from rifamycin L to BScientific Research Applications
Antibacterial Applications
Rifamycin S and its derivatives have been a cornerstone in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis and Mycobacterium leprae, the causative agents of tuberculosis and leprosy, respectively. The mechanism of action involves the inhibition of RNA synthesis in these bacteria by targeting the beta-subunit of RNA polymerase (Lal & Lal, 1994). Additionally, rifamycins like rifampicin are part of combination therapy for tuberculosis and Gram-positive prosthetic joint and valve infections, where biofilms are a significant challenge (Rothstein, 2016).
Targeting RNA Viruses
Apart from their antibacterial activities, rifamycin derivatives have shown the potential to inhibit reverse transcriptase (RT) of certain RNA viruses, expanding their applicability in viral infections (Lal & Lal, 1994).
Structural and Mechanistic Insights
The structural basis for the action of rifamycins and the mechanisms of bacterial resistance have been extensively studied. For example, the allosteric modulation of RNA polymerase by rifamycins is an essential component of transcription control, providing insights into how these antibiotics achieve their effects and how resistance may develop (Artsimovitch et al., 2005).
Pharmaceutical Quality Control
The development of automated, quantum dots-based analytical methods for the determination of rifamycins highlights their significance in pharmaceutical quality control. This approach underscores the importance of ensuring the efficacy and safety of rifamycin-based medications (Jiménez-López et al., 2016).
Strain Improvement for Enhanced Production
Efforts have been made to genetically manipulate the producer strain Amycolatopsis mediterranei to enhance rifamycin production. These improvements are crucial for meeting the growing demand for rifamycins in the treatment of infectious diseases (Lal et al., 1995).
Gastrointestinal Disorders Treatment
Rifaximin, a derivative of rifamycin, shows promising results in treating gastrointestinal disorders due to its antibacterial and anti-inflammatory properties. It is effective against a range of gram-positive and gram-negative microorganisms and has been used for traveler's diarrhea, hepatic encephalopathy, and irritable bowel syndrome (Adachi & Dupont, 2006), (Gillis & Brogden, 1995).
Anti-Inflammatory Activity
Rifamycin SV has been identified to exert strong anti-inflammatory activities through the stimulation of the pregnane X receptor and inhibition of NFκB, which are key regulators of inflammation. This discovery opens up potential new applications for rifamycin in managing inflammatory conditions (Rosette et al., 2019).
Mechanism of Action
Target of Action
Rifamycin S primarily targets the beta-subunit of the bacterial DNA-dependent RNA polymerase . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .
Mode of Action
This compound inhibits the bacterial DNA-dependent RNA polymerase by binding to its beta-subunit . This binding occurs deep within the DNA/RNA channel of the polymerase subunit, effectively blocking the elongation of RNA . This interaction disrupts the transcription process, thereby inhibiting bacterial protein synthesis .
Biochemical Pathways
The action of this compound affects the RNA synthesis pathway in bacteria . By inhibiting the RNA polymerase, this compound prevents the transcription of DNA into RNA, which is a crucial step in protein synthesis . This disruption in the protein synthesis pathway leads to the death of the bacteria .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By blocking RNA synthesis, this compound prevents bacteria from producing essential proteins, leading to their death . This makes this compound an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of certain rifamycins . Additionally, the presence of other drugs can lead to interactions, as rifamycins are known to induce the cytochrome P450 enzyme system, which can affect the metabolism of coadministered medications . .
Biochemical Analysis
Biochemical Properties
Rifamycin S plays a significant role in biochemical reactions. It inhibits bacterial DNA-dependent RNA synthesis . This inhibition occurs due to the strong binding of this compound to the DNA-dependent RNA polymerase of prokaryotes . This interaction with enzymes and proteins is crucial for its antibacterial activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is concentrated in polymorphonuclear granulocytes and macrophages, facilitating clearance of bacteria from abscesses . It influences cell function by suppressing RNA synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It inhibits bacterial DNA-dependent RNA polymerase, which appears to occur as a result of drug binding in the polymerase subunit deep within the DNA/RNA channel, facilitating direct blocking of the elongating RNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. It is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The dosage for this compound is 5–10 mg/kg, PO, every 12 to 24 hours in horses and 5–10 mg/kg, PO, every 24 hours in dogs and cats . High doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine . More detailed information about its effects on metabolic flux or metabolite levels is currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues. Oral absorption is good, producing wide distribution in body tissues and fluids, including cerebrospinal fluid . It is concentrated in polymorphonuclear granulocytes and macrophages .
Subcellular Localization
Given its wide distribution in body tissues and fluids, it is likely that it localizes to various subcellular compartments where it exerts its effects .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Rifamycin S can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-formylrifamycin SV", "4-methylamino-2-nitrobenzoic acid", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Ethyl acetate", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 3-formylrifamycin SV is reacted with 4-methylamino-2-nitrobenzoic acid in the presence of triethylamine to form a Schiff base intermediate.", "Step 2: The Schiff base intermediate is reduced with sodium borohydride to yield the corresponding amine derivative.", "Step 3: The amine derivative is acetylated with acetic anhydride in the presence of sodium acetate to form the corresponding acetamide.", "Step 4: The acetamide is then treated with hydrochloric acid to remove the acetyl group, yielding the corresponding amide.", "Step 5: The amide is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 6: The sodium salt is extracted with chloroform and the organic layer is washed with water.", "Step 7: The chloroform layer is dried and concentrated to yield the final product Rifamycin S in a solid form." ] } | |
CAS No. |
13553-79-2 |
Molecular Formula |
C37H45NO12 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
[(7S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/t16?,18?,19?,20?,25?,29?,30?,33?,37-/m0/s1 |
InChI Key |
BTVYFIMKUHNOBZ-MBWMAEDRSA-N |
Isomeric SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Appearance |
Solid powder |
| 13553-79-2 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rifamycin S; NSC 144130; NSC-144130; NSC144130; NCI 144-130. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Rifamycin S and its derivatives?
A1: this compound and its derivatives exert their antibacterial activity by primarily targeting bacterial DNA-dependent RNA polymerase (DDRP) []. This interaction disrupts the initiation step of RNA synthesis, effectively halting bacterial gene expression and leading to cell death [].
Q2: How does this compound interact with bacterial DDRP at a molecular level?
A2: The interaction involves the formation of non-covalent bonds between specific oxygenated groups on the this compound molecule and the enzyme's active site []. Key structural features on this compound crucial for this interaction include oxygen atoms at positions C(1), C(8), C(21), and C(23) [, ]. These oxygen atoms form hydrogen bonds with amino acid residues in the DDRP active site, locking the antibiotic in place and preventing RNA synthesis [].
Q3: What is the significance of the ansa chain in this compound and how does its conformation influence activity?
A3: The ansa chain, a unique structural feature of ansamycin antibiotics like this compound, plays a crucial role in the molecule's activity []. The conformation of the ansa chain, particularly the middle portion, is essential for the proper positioning of the oxygenated groups involved in binding to DDRP []. Modification or alteration of this conformation can significantly impact the compound's inhibitory activity [, ].
Q4: Does modifying the 3-position substituent on this compound affect its activity, and if so, how?
A4: Yes, the nature of the substituent at the 3-position of this compound significantly influences its activity []. Studies have shown that the chemical properties of this substituent, such as its electronegativity, can impact the conformation of the ansa chain and consequently, the molecule's ability to bind to DDRP [, ]. For instance, bulky or highly electronegative substituents can hinder the proper positioning of the ansa chain, leading to a decrease in activity [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C37H45NO12, and its molecular weight is 695.75 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A6: Various spectroscopic techniques are employed to characterize this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and conformation of the ansa chain and other structural features [, , ].
Q7: Can you elaborate on the use of this compound in the synthesis of other rifamycin derivatives and provide examples?
A7: this compound serves as a crucial starting material for synthesizing numerous semisynthetic rifamycin derivatives with improved pharmacological properties []. Examples include:
- Rifampicin: A widely used antibiotic for treating tuberculosis, synthesized by introducing a 3-formylhydrazone group to Rifamycin SV, a derivative of this compound [, ].
- Rifabutin: Another antitubercular agent, synthesized by reacting this compound with 2-amino-4-methylpyridine [, ].
- Glycosylrifamycins: A class of rifamycin derivatives synthesized by attaching sugar moieties to this compound or its derivatives, potentially improving pharmacokinetic properties [].
Q8: How is this compound produced on an industrial scale?
A8: The industrial production of this compound typically involves a two-step process:
- Fermentation: The bacterium Amycolatopsis mediterranei (formerly known as Nocardia mediterranei) is fermented to produce Rifamycin B [, ].
- Oxidation: Rifamycin B, a less active precursor, is chemically oxidized to this compound [, ]. Traditionally, this oxidation involved harsh conditions and chlorinated solvents, but recent research focuses on developing more sustainable methods using milder oxidants and greener solvents like methanol [, ].
Q9: What are the advantages of using biocatalytic methods for the production of this compound?
A9: Employing biocatalytic approaches, such as using enzymes like rifamycin oxidase, for this compound production offers several advantages:
- Higher selectivity and yield: Enzymes exhibit high substrate specificity, leading to fewer side products and increased yield compared to chemical methods [, ].
- Milder reaction conditions: Enzymatic reactions generally occur under milder conditions (e.g., lower temperature, neutral pH), reducing energy consumption and minimizing the formation of unwanted byproducts [].
- Environmental friendliness: Enzymes are biodegradable and non-toxic, making them environmentally friendly catalysts compared to some harsh chemical reagents [, ].
Q10: What are some of the challenges associated with using biocatalytic approaches for this compound production?
A10: While biocatalysis presents a promising avenue for sustainable this compound production, challenges exist:
- Enzyme cost and stability: Some enzymes can be expensive to produce and may exhibit limited stability under industrial conditions [, ].
- Process optimization: Finding the optimal conditions for enzyme activity and stability, such as pH, temperature, and substrate concentration, can be complex [, ].
- Downstream processing: Separating the desired product from the reaction mixture containing the biocatalyst can be challenging [].
Q11: What are the research implications of studying this compound biotransformation?
A11: Investigating the biotransformation of this compound offers valuable insights into:
- Biosynthetic pathways: Understanding how microorganisms produce and modify this compound and its analogs can provide valuable information for developing novel synthetic strategies and engineering more efficient production strains [].
- Enzyme discovery and engineering: Studying enzymes involved in this compound biosynthesis and modification can lead to discovering novel biocatalysts for various applications, including synthesizing other valuable compounds [, ].
- Drug discovery and development: Investigating the structure-activity relationships and biotransformation pathways of this compound can aid in designing new derivatives with improved pharmacological properties, such as enhanced activity, reduced toxicity, and overcoming drug resistance [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


